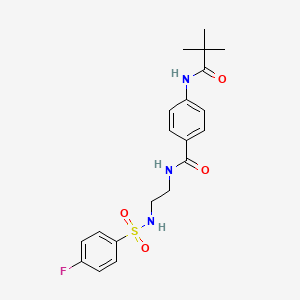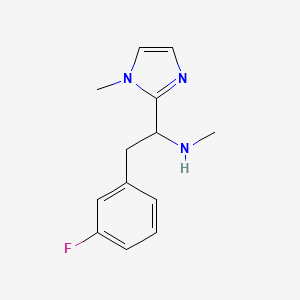
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Applications De Recherche Scientifique
Novel Insecticidal Properties
A study by Tohnishi et al. (2005) discusses the chemical structure and insecticidal activity of a compound with a unique structure similar to N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide. This compound, known as Flubendiamide, exhibits strong insecticidal activity against lepidopterous pests, including strains resistant to other insecticides. Its unique mode of action, distinct from other commercial insecticides, and its safety for non-target organisms, make it a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to this compound, has shown promising results as selective class III agents for cardiac electrophysiological activity. These compounds exhibit comparable potency to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (sematilide), suggesting their potential in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Structural Studies and Chemical Properties
The crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound of interest, have been analyzed to understand their molecular conformation and interactions. These studies provide insight into the structural characteristics that may influence the biological activity and chemical properties of similar compounds (Suchetan et al., 2016).
Potential in AMPA Receptor Ligand Development
A fluorine-18-labelled compound, designed for cerebral imaging with positron emission tomography, represents a research direction into arylpropylsulphonamides as AMPA receptor ligands. This development underscores the potential application of compounds like this compound in neuroimaging and the study of neurological disorders (Kronenberg et al., 2007).
Sigma Receptor Binding for Imaging Breast Cancer
The synthesis and evaluation of a radioiodinated benzamide, aimed at sigma receptor binding for imaging breast cancer, suggest the utility of such compounds in diagnostic imaging. These findings demonstrate the potential of structurally related compounds in medical imaging to identify and monitor cancer progression (John et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-20(2,3)19(26)24-16-8-4-14(5-9-16)18(25)22-12-13-23-29(27,28)17-10-6-15(21)7-11-17/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWZMRHJHHCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)

![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)
![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)
![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B2838350.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)


![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
![(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838358.png)
